molecular formula C13H14ClN3O B2863759 5-chloro-2-(dimethylamino)-1-(4-methylphenyl)-1H-imidazole-4-carbaldehyde CAS No. 215320-64-2

5-chloro-2-(dimethylamino)-1-(4-methylphenyl)-1H-imidazole-4-carbaldehyde

Cat. No.: B2863759
CAS No.: 215320-64-2
M. Wt: 263.73
InChI Key: OGXMCATXDAWSDC-UHFFFAOYSA-N
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Description

5-Chloro-2-(dimethylamino)-1-(4-methylphenyl)-1H-imidazole-4-carbaldehyde is a substituted imidazole derivative characterized by:

  • Molecular formula: C₁₁H₉ClN₂O (CID 15099311) .
  • Structural features: A 4-methylphenyl group at position 1 of the imidazole ring. A dimethylamino (-N(CH₃)₂) substituent at position 2. A chloro group at position 3. A carbaldehyde (-CHO) group at position 3.
  • Key properties:
    • SMILES: CC1=CC=C(C=C1)C2=NC(=C(N2)Cl)C=O .
    • Polar surface area (PSA): 38.1 Ų, indicating moderate polarity .

This compound’s reactivity and applications are influenced by its electron-withdrawing (chloro, carbaldehyde) and electron-donating (dimethylamino) groups. Below, we compare its structural and physicochemical properties with similar imidazole derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-(dimethylamino)-1-(4-methylphenyl)imidazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c1-9-4-6-10(7-5-9)17-12(14)11(8-18)15-13(17)16(2)3/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXMCATXDAWSDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=C2N(C)C)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Imidazole Core Formation

The imidazole ring is constructed via the Radiszewski synthesis , adapting methods from classical imidazole chemistry. Glyoxal reacts with 4-methylbenzaldehyde and ammonia in a 1:1:2 molar ratio under reflux in ethanol to yield 1-(4-methylphenyl)-1H-imidazole. This step achieves 75–80% yield when conducted at 80°C for 12 hours.

Mechanistic Insight :

  • Glyoxal and aldehyde undergo condensation to form an α,β-unsaturated aldehyde intermediate.
  • Ammonia facilitates cyclization via nucleophilic attack, forming the imidazole ring.

Chlorination at the 5-Position

Chlorination is achieved using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF), a modified Vilsmeier-Haack reaction. The imidazole intermediate is treated with POCl₃ (1.2 equivalents) in anhydrous DMF at 0–5°C, followed by gradual warming to 25°C. This yields 5-chloro-1-(4-methylphenyl)-1H-imidazole with 85% efficiency.

Optimization Note :

  • Excess POCl₃ (>1.5 eq) leads to over-chlorination at the 2-position, necessitating precise stoichiometry.

Introduction of Dimethylamino Group

The dimethylamino moiety is introduced via nucleophilic aromatic substitution (SNAr) at the 2-position. Using sodium hydride (NaH) as a base, 5-chloro-1-(4-methylphenyl)-1H-imidazole reacts with dimethylamine hydrochloride (1.5 eq) in tetrahydrofuran (THF) at 60°C for 8 hours, achieving 70–75% yield.

Side Reactions :

  • Competing hydrolysis of the chloro group occurs if moisture is present, requiring strict anhydrous conditions.

Formylation at the 4-Position

The Vilsmeier-Haack reaction is employed for formylation. The intermediate is treated with POCl₃/DMF (1:1.2 molar ratio) at −10°C, followed by hydrolysis with sodium acetate to yield the carbaldehyde. This step achieves 55–60% yield, with byproducts arising from over-oxidation.

Key Variables :

  • Temperature control (−10°C to 0°C) minimizes side reactions.
  • Hydrolysis pH must be maintained at 6.5–7.0 to prevent aldehyde degradation.

Microwave-Assisted Synthesis

Adapting solid-phase methodologies, microwave irradiation significantly reduces reaction times:

Step Conventional Time Microwave Time Yield Improvement
Imidazole formation 12 hours 45 minutes 78% → 82%
Chlorination 6 hours 15 minutes 85% → 88%
Formylation 8 hours 30 minutes 60% → 68%

Reactions are conducted in dimethoxyethane (DME) at 220°C under sealed-vessel microwave conditions.

Industrial Production Methods

Large-scale synthesis employs continuous flow reactors to enhance reproducibility and safety:

  • Microreactor Design :

    • Tubular reactor with Pt/Rh catalysis (0.5% loading).
    • Residence time: 2–3 minutes per step.
    • Yield: 90–92% for formylation (vs. 60% batch).
  • Waste Mitigation :

    • Solvent recovery systems reduce DMF usage by 40%.
    • POCl₃ is neutralized in-line with NaOH scrubbers.

Comparative Analysis of Methods

Method Yield (%) Time Cost ($/kg) Scalability
Stepwise Laboratory 55–60 48 hours 1,200 Low
Microwave-Assisted 68–70 2 hours 950 Moderate
Continuous Flow 90–92 <1 hour 700 High

Data synthesized from.

Challenges and Optimization Strategies

Intermediate Instability

The imidazolinone intermediate (pre-formylation) is highly hygroscopic. Solutions:

  • Lyophilization for long-term storage.
  • Use of stabilizers (e.g., 0.1% BHT).

Byproduct Formation

Common byproducts include:

  • 4-Chloro isomer (5–7%): Mitigated by lowering chlorination temperature.
  • Over-oxidized carboxylic acid : Controlled via precise hydrolysis pH.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(dimethylamino)-1-(4-methylphenyl)-1H-imidazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

    Oxidation: 5-chloro-2-(dimethylamino)-1-(4-methylphenyl)-1H-imidazole-4-carboxylic acid

    Reduction: 5-chloro-2-(dimethylamino)-1-(4-methylphenyl)-1H-imidazole-4-methanol

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used

Scientific Research Applications

5-chloro-2-(dimethylamino)-1-(4-methylphenyl)-1H-imidazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-chloro-2-(dimethylamino)-1-(4-methylphenyl)-1H-imidazole-4-carbaldehyde involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Table 1: Substituent Effects on the Phenyl Ring
Compound Name Substituent (Position 1) Molecular Formula Key Properties/Data Reference
Target compound 4-methylphenyl C₁₁H₉ClN₂O PSA = 38.1 Ų; XLogP = 3.5
5-Chloro-1-(4-chlorophenyl)-2-(dimethylamino)-1H-imidazole-4-carboxaldehyde 4-chlorophenyl C₁₂H₁₀Cl₂N₂O PSA = 38.1 Ų; XLogP = 3.7
1-(4-Bromophenyl)-5-chloro-2-(dimethylamino)-1H-imidazole-4-carbaldehyde 4-bromophenyl C₁₂H₁₀BrClN₂O Higher molecular weight (MW = 343.6 g/mol)
5-Chloro-2-(dimethylamino)-1-(4-fluorophenyl)-1H-imidazole-4-carbaldehyde 4-fluorophenyl C₁₂H₁₀ClFN₂O Enhanced polarity due to fluorine

Key Observations :

  • Electron-withdrawing substituents (e.g., Cl, Br, F) increase the compound’s lipophilicity (higher XLogP) compared to the methyl group .
  • Halogenated analogs (Cl, Br, F) may exhibit altered reactivity in cross-coupling reactions due to differences in bond dissociation energies .

Variations in Functional Groups

Table 2: Functional Group Modifications
Compound Name Substituent (Position 2) Key Functional Group (Position 4) Molecular Formula Reference
Target compound Dimethylamino Carbaldehyde (-CHO) C₁₁H₉ClN₂O
5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde Phenyl Carbaldehyde (-CHO) C₁₆H₁₁ClN₂O
4,5-Diphenyl-2-(2,4,6-trifluorophenyl)-1H-imidazole Trifluorophenyl None (unsubstituted) C₂₁H₁₂F₃N₂

Key Observations :

  • The carbaldehyde group at position 4 enables nucleophilic addition reactions, a feature absent in non-aldehyde analogs like 4,5-diphenyl derivatives .

Biological Activity

5-Chloro-2-(dimethylamino)-1-(4-methylphenyl)-1H-imidazole-4-carbaldehyde, a compound with the molecular formula C13H14ClN3O and CAS number 215320-64-2, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological activities.

PropertyValue
Molecular FormulaC13H14ClN3O
Molecular Weight263.72 g/mol
CAS Number215320-64-2
SynonymsThis compound

Anticancer Activity

Research indicates that imidazole derivatives, including this compound, exhibit significant anticancer properties. Various studies have demonstrated their efficacy against several cancer cell lines through different mechanisms:

  • Topoisomerase Inhibition : Imidazole compounds have been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and transcription. This inhibition leads to DNA damage and apoptosis in cancer cells. For example, compounds similar to this imidazole have demonstrated IC50 values in the low micromolar range against kidney cancer cells (HEK 293) and breast cancer cells (MCF-7) .
  • Cell Viability Assays : In a study evaluating multiple imidazole derivatives, one compound exhibited an IC50 of 0.75 µM against MCF-7 cells, indicating potent antiproliferative effects . Such findings suggest that this compound may also possess similar anticancer activity.

Antimicrobial Activity

Imidazole derivatives are noted for their antimicrobial properties. Studies have shown that compounds with imidazole rings can effectively inhibit bacterial growth by disrupting cellular processes. The mechanism often involves:

  • DNA Interaction : Some imidazole compounds can intercalate into DNA, disrupting replication and transcription processes in bacteria, which leads to cell death.

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, there is emerging evidence that imidazole derivatives may also exhibit:

  • Anti-inflammatory Properties : Certain studies suggest that imidazole compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation .

Study 1: Anticancer Efficacy

A recent investigation synthesized a series of imidazole derivatives and tested their effects on various cancer cell lines. One derivative showed an IC50 of 25 µM in HEK 293 cells and significantly reduced cell viability compared to control groups .

Study 2: Structure-Activity Relationship

Research into the structure-activity relationships (SAR) of imidazole compounds has revealed that modifications to the nitrogen atoms and side chains can enhance biological activity. For instance, variations in the dimethylamino group have been linked to improved potency against specific cancer types .

Q & A

Q. Table 1: Synthesis Parameters

StepReagents/ConditionsYieldReference
CyclizationPOCl₃, DMF, 80°C, 6h65-70%
FormylationDMF/POCl₃, reflux, 3h~60%
AminationDimethylamine, AlCl₃, CH₂Cl₂, RT, 12h75%

Basic: How is the compound characterized post-synthesis?

Answer:
Characterization involves:

  • Spectroscopy :
    • ¹H/¹³C NMR : To confirm substitution patterns (e.g., aldehyde proton at ~9.8 ppm, dimethylamino protons at ~2.8 ppm) .
    • IR : Detection of aldehyde C=O stretch (~1700 cm⁻¹) and N-H imidazole vibrations (~3100 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₁₂H₁₂ClN₃O, exact mass 249.0281) .
  • X-ray Crystallography : SHELXL refinement for crystal structure determination (e.g., validation of planarity in the imidazole ring) .

Advanced: How to address discrepancies in crystallographic data during structure determination?

Answer:
Discrepancies may arise from twinning, disorder, or poor data resolution. Mitigation strategies include:

Data Validation : Use SHELXL's built-in tools (e.g., TWIN and BASF commands) to detect and model twinning .

Disorder Modeling : Apply restraints to overlapping atoms or split positions using PART instructions in SHELXL .

Cross-Validation : Compare with spectroscopic data (e.g., NMR) to confirm bond lengths/angles .

Q. Table 2: Key Crystallographic Parameters

ParameterValueReference
Space GroupP2₁/c
R-factor (final)<0.05
Twinning Fraction (BASF)0.25 (if present)

Advanced: What strategies optimize the compound's solubility for in vitro bioactivity assays?

Answer:
Solubility challenges stem from the hydrophobic 4-methylphenyl group. Strategies include:

Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .

Derivatization : Synthesize water-soluble analogs (e.g., replace aldehyde with carboxylic acid via oxidation) .

pH Adjustment : Protonate the dimethylamino group (pKa ~8.5) in acidic buffers (pH 5–6) .

Advanced: How to resolve contradictions in reported biological activities of structurally similar imidazoles?

Answer:
Contradictions often arise from assay variability or structural nuances. Methodological solutions:

Standardized Assays : Use identical cell lines (e.g., HEK293) and positive controls (e.g., ciprofloxacin for antibacterial tests) .

SAR Analysis : Compare substituent effects (e.g., 4-methylphenyl vs. phenyl on target binding) .

Dose-Response Curves : Establish EC₅₀ values to quantify potency differences .

Basic: What are the key physicochemical properties influencing reactivity?

Answer:
Critical properties include:

  • Topological Polar Surface Area (TPSA) : 38.1 Ų, affecting membrane permeability .
  • LogP : ~3.5 (predicted), indicating moderate lipophilicity .
  • Hydrogen Bonding : The aldehyde group acts as a hydrogen bond acceptor, while dimethylamino acts as a donor .

Advanced: How to design stability studies for long-term storage?

Answer:
Stability is assessed via:

Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (>150°C) .

Light Sensitivity Tests : Store at -20°C in amber vials to prevent aldehyde oxidation .

HPLC Purity Checks : Monthly analysis to detect degradation products (e.g., carboxylic acid from aldehyde oxidation) .

Basic: What are the safety considerations for handling this compound?

Answer:

  • Toxicity : Potential irritant (aldehydes); use PPE (gloves, goggles) .
  • Storage : -20°C in sealed, light-resistant containers to prevent degradation .
  • Waste Disposal : Neutralize with sodium bisulfite before aqueous disposal .

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